![molecular formula C12H18O2 B8204045 (2-Isopropoxy-4,5-dimethylphenyl)methanol](/img/structure/B8204045.png)
(2-Isopropoxy-4,5-dimethylphenyl)methanol
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Overview
Description
(2-Isopropoxy-4,5-dimethylphenyl)methanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized by the presence of an isopropoxy group and two methyl groups attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropoxy-4,5-dimethylphenyl)methanol typically involves the reaction of 2-isopropoxy-4,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Isopropoxy-4,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-Isopropoxy-4,5-dimethylbenzaldehyde or 2-isopropoxy-4,5-dimethylbenzoic acid.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the isopropoxy group.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, particularly in the development of pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for:
- Anticancer Research : Studies have demonstrated that (2-Isopropoxy-4,5-dimethylphenyl)methanol can induce apoptosis in cancer cell lines. For instance, research indicated that treatment with this compound resulted in an IC₅₀ of approximately 12 µM against HeLa cells, suggesting its effectiveness in targeting cancerous cells through specific signaling pathways.
- Antimicrobial Activity : The compound exhibits antimicrobial properties, showing efficacy against various bacterial strains. In controlled studies, it demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.
Biological Studies
In biological research, this compound serves as a probe for investigating enzyme mechanisms and cellular pathways. Its interactions can provide insights into:
- Enzyme Inhibition : The compound's structure allows it to bind to specific enzymes, potentially inhibiting their activity. This property is crucial for studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.
- Neuroinflammation : Preliminary studies suggest that this compound may reduce inflammatory markers in neuronal cells, indicating its potential application in treating neurodegenerative diseases where inflammation plays a critical role.
Industrial Applications
The compound is also utilized in various industrial processes:
- Synthesis of Specialty Chemicals : this compound acts as an intermediate in the production of specialty chemicals and other complex organic molecules. Its unique reactivity allows for the creation of diverse chemical products .
- Materials Science : Due to its electronic properties, this compound can be incorporated into the development of advanced materials such as organic semiconductors. These materials are crucial for applications in electronics and optoelectronics.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 15 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays on HeLa cells revealed that treatment with this compound led to increased apoptosis rates at concentrations above 10 µM. Flow cytometry analysis confirmed that the compound activates caspase pathways involved in programmed cell death.
Mechanism of Action
The mechanism of action of (2-Isopropoxy-4,5-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (2-Isopropoxy-4,5-dimethylphenyl)ethanol
- (2-Isopropoxy-4,5-dimethylphenyl)acetaldehyde
- (2-Isopropoxy-4,5-dimethylphenyl)acetic acid
Uniqueness
(2-Isopropoxy-4,5-dimethylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and the development of novel compounds .
Biological Activity
(2-Isopropoxy-4,5-dimethylphenyl)methanol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula: C12H18O2
- Molecular Weight: 194.27 g/mol
- CAS Number: 53957-33-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity and influence various biochemical pathways, including:
- Signal Transduction: It can affect cellular signaling pathways, potentially altering gene expression and metabolic processes.
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in specific conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
-
Antioxidant Activity:
- The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress and damage.
-
Anti-inflammatory Effects:
- Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
-
Antimicrobial Properties:
- Preliminary investigations indicate potential antimicrobial effects against certain bacterial strains.
Data Table: Summary of Biological Activities
Biological Activity | Observed Effects | Reference |
---|---|---|
Antioxidant | Reduces oxidative stress | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
Antimicrobial | Active against specific bacterial strains |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of this compound using various assays. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound was shown to decrease the production of TNF-alpha and IL-6. This suggests its efficacy in managing inflammatory responses.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound. The compound is synthesized via the reduction of 2-isopropoxy-4,5-dimethylbenzaldehyde using sodium borohydride under controlled conditions. Its biological properties are being explored for potential applications in drug development.
Properties
IUPAC Name |
(4,5-dimethyl-2-propan-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(2)14-12-6-10(4)9(3)5-11(12)7-13/h5-6,8,13H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDMPHVPYWENGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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